An In-depth Technical Guide to Heptane-4-sulfonamide: Properties, Structure, and Synthetic Approaches
An In-depth Technical Guide to Heptane-4-sulfonamide: Properties, Structure, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating Heptane-4-sulfonamide in Modern Chemistry
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] These compounds act as bioisosteres for amides, offering enhanced metabolic stability and unique binding characteristics.[4][5] While a vast body of literature exists for aryl sulfonamides, the exploration of linear alkyl sulfonamides, such as Heptane-4-sulfonamide, presents an intriguing area for novel drug design and development. The lipophilic heptyl chain combined with the polar sulfonamide group creates an amphiphilic molecule with potential for unique interactions with biological targets.
This technical guide provides a comprehensive overview of the predicted chemical properties, structural features, and a plausible synthetic route for Heptane-4-sulfonamide. Due to the limited availability of specific experimental data for this exact molecule in public databases, this guide leverages established principles of organic chemistry and data from analogous compounds to provide a robust theoretical framework for researchers.
Predicted Physicochemical and Spectroscopic Properties
The following properties for Heptane-4-sulfonamide (C₇H₁₇NO₂S) are predicted based on its structure and the known characteristics of alkyl sulfonamides.
| Property | Predicted Value | Rationale and Key Considerations |
| Molecular Formula | C₇H₁₇NO₂S | Derived from the chemical structure. |
| Molecular Weight | 179.28 g/mol | Calculated from the molecular formula. |
| Melting Point | 50-70 °C | Aliphatic sulfonamides are typically crystalline solids.[6] The melting point is estimated based on similar chain-length amides and sulfonamides. |
| Boiling Point | > 250 °C (decomposes) | High boiling point is expected due to strong intermolecular hydrogen bonding of the sulfonamide group. Decomposition at high temperatures is common for sulfonamides. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | The polar sulfonamide head allows for some water solubility, while the heptyl tail contributes to solubility in organic solvents. |
| pKa (NH₂) | ~10-11 | The N-H protons of a primary sulfonamide are more acidic than those of a carboxamide.[7] |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is crucial for the structural confirmation of synthesized Heptane-4-sulfonamide. The following are predicted spectral characteristics.
¹H NMR (in CDCl₃, 400 MHz):
-
δ 4.5-5.5 (s, 2H): -SO₂NH₂ (broad singlet, exchangeable with D₂O)
-
δ 2.9-3.1 (m, 1H): -CH (SO₂NH₂)
-
δ 1.6-1.8 (m, 2H): -CH(SO₂NH₂)CH₂ -
-
δ 1.2-1.5 (m, 8H): -CH₂(CH₂)₄CH₃
-
δ 0.8-1.0 (t, 6H): -CH₂CH₃
¹³C NMR (in CDCl₃, 100 MHz):
-
δ 60-65: -C H(SO₂NH₂)
-
δ 30-35: -CH(C H₂)₂-
-
δ 25-30: -CH₂(CH₂)₂CH₃
-
δ 22-25: -CH₂CH₃
-
δ 13-15: -C H₃
IR Spectroscopy (ATR):
-
3400-3200 cm⁻¹: N-H stretching (symmetric and asymmetric) of the primary sulfonamide.[8]
-
2950-2850 cm⁻¹: C-H stretching of the alkyl chain.
-
1350-1320 cm⁻¹: Asymmetric S=O stretching of the sulfonyl group.[8]
-
1160-1140 cm⁻¹: Symmetric S=O stretching of the sulfonyl group.[8]
-
920-890 cm⁻¹: S-N stretching.[8]
Mass Spectrometry (EI):
-
M⁺ at m/z 179: Molecular ion peak.
-
Key Fragmentation Patterns: Loss of •NH₂, •SO₂, and cleavage of the heptyl chain.
Proposed Synthesis of Heptane-4-sulfonamide
A robust and widely applicable method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine.[6][9] The following is a proposed two-step synthetic protocol for Heptane-4-sulfonamide, starting from the corresponding alkane.
Step 1: Synthesis of Heptane-4-sulfonyl Chloride
This step can be achieved via a free-radical sulfonyl chlorination of heptane.
Protocol:
-
In a reaction vessel equipped with a reflux condenser, a gas inlet, and a magnetic stirrer, add n-heptane (1 equivalent).
-
Introduce a mixture of sulfur dioxide (SO₂) and chlorine (Cl₂) gases in a 1:1 molar ratio into the heptane under UV irradiation at room temperature.
-
Continue the gas flow and irradiation until the desired conversion is achieved, monitoring the reaction by GC-MS.
-
Upon completion, stop the gas flow and irradiation. Purge the reaction mixture with nitrogen to remove any unreacted gases.
-
The resulting mixture will contain heptane-4-sulfonyl chloride along with other isomers. Isolate the desired product via fractional distillation under reduced pressure.
Causality Behind Experimental Choices:
-
UV Irradiation: Provides the energy to initiate the free-radical chain reaction by homolytically cleaving the chlorine molecule.
-
SO₂ and Cl₂: These are the reagents for the sulfonyl chlorination reaction.
-
Inert Atmosphere: Purging with nitrogen removes reactive gases and prevents unwanted side reactions.
Step 2: Amination of Heptane-4-sulfonyl Chloride
The synthesized sulfonyl chloride is then reacted with ammonia to form the sulfonamide.
Protocol:
-
Dissolve the purified heptane-4-sulfonyl chloride (1 equivalent) in an inert solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents) to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Heptane-4-sulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Excess Ammonia: Acts as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction to completion.
-
Low Temperature (0 °C): Controls the exothermicity of the reaction between the sulfonyl chloride and ammonia.
-
Inert Solvent (THF): Provides a medium for the reaction without participating in it.
Visualizing the Synthetic Workflow
Caption: Potential binding mode of Heptane-4-sulfonamide in an enzyme active site.
Conclusion and Future Directions
Heptane-4-sulfonamide represents a simple yet intriguing molecule at the intersection of aliphatic and medicinal chemistry. While specific experimental data is sparse, this guide provides a robust theoretical foundation for its properties, synthesis, and potential applications based on the well-established chemistry of sulfonamides. The proposed synthetic route is practical and relies on fundamental organic reactions.
For researchers and drug development professionals, Heptane-4-sulfonamide and its derivatives offer a platform for exploring novel structure-activity relationships. Future work should focus on the experimental validation of the predicted properties, optimization of the synthetic protocol, and a thorough investigation of its biological activities. Such studies will undoubtedly contribute to the expanding role of sulfonamides in modern medicine.
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